2,3-Dihydroxy-N,N'-dimethylsuccinamide

Catalog No.
S6651213
CAS No.
153050-02-3
M.F
C6H12N2O4
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydroxy-N,N'-dimethylsuccinamide

CAS Number

153050-02-3

Product Name

2,3-Dihydroxy-N,N'-dimethylsuccinamide

IUPAC Name

2,3-dihydroxy-N,N'-dimethylbutanediamide

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C6H12N2O4/c1-7-5(11)3(9)4(10)6(12)8-2/h3-4,9-10H,1-2H3,(H,7,11)(H,8,12)

InChI Key

CHDFSSOBPYXWDD-UHFFFAOYSA-N

SMILES

CNC(=O)C(C(C(=O)NC)O)O

Canonical SMILES

CNC(=O)C(C(C(=O)NC)O)O

2,3-Dihydroxy-N,N'-dimethylsuccinamide is a chemical compound characterized by its two hydroxyl groups and dimethyl substitution on the succinamide backbone. Its molecular formula is C6H12N2O3C_6H_{12}N_2O_3, and it features a structure that includes a succinamide core with additional hydroxyl groups at the 2 and 3 positions. This configuration contributes to its unique properties and potential applications in various fields.

  • Acylation: The compound can undergo acylation reactions, where an acyl group is introduced into the molecule. This can modify its solubility and reactivity.
  • Alkylation: Similar to acylation, alkylation can introduce alkyl groups to the nitrogen atoms, potentially altering biological activity.
  • Hydroxylation: The existing hydroxyl groups can participate in further hydroxylation reactions, enhancing its functional properties.

These reactions are essential for synthesizing derivatives that may exhibit improved or novel biological activities.

Research indicates that 2,3-Dihydroxy-N,N'-dimethylsuccinamide exhibits significant biological activities. It has been studied for its potential as a prodrug, where the dihydroxy group enhances cellular uptake and bioavailability. In vitro studies suggest that compounds with similar structures may have cytotoxic effects against various cancer cell lines, making them candidates for further pharmacological development .

Synthesis of 2,3-Dihydroxy-N,N'-dimethylsuccinamide can be achieved through several methods:

  • Direct Amidation: Reacting dimethylmalonic acid with hydroxylamine followed by reduction can yield the desired compound.
  • Hydroxylation of Dimethylsuccinamide: Starting from dimethylsuccinamide, hydroxylation using reagents such as peracids or hydrogen peroxide can introduce hydroxyl groups at the 2 and 3 positions.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies to selectively introduce functional groups.

These methods highlight the versatility in synthesizing this compound and its derivatives.

2,3-Dihydroxy-N,N'-dimethylsuccinamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Agricultural Chemicals: Its properties could be exploited in developing plant growth regulators or herbicides.
  • Biotechnology: The compound may be used in biochemical assays or as a reagent in organic synthesis.

Studies on the interactions of 2,3-Dihydroxy-N,N'-dimethylsuccinamide with biological targets are crucial for understanding its mechanism of action. Interaction studies typically involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific receptors or enzymes.
  • Cellular Uptake Studies: Evaluating how effectively the compound is absorbed by cells.
  • Toxicity Assessments: Understanding the safety profile of the compound in biological systems.

These studies are essential for determining its viability as a therapeutic agent.

Several compounds share structural similarities with 2,3-Dihydroxy-N,N'-dimethylsuccinamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N,N'-Dimethylsuccinamic acidLacks hydroxyl groupsMore hydrophobic; used in different pharmaceutical applications.
2-Hydroxy-N,N'-dimethylsuccinamic acidOne hydroxyl groupMay exhibit different solubility properties compared to 2,3-dihydroxy derivative.
N,N'-DiethylsuccinamideEthyl instead of methyl substitutionsPotentially different pharmacokinetics and biological activity profiles.

The uniqueness of 2,3-Dihydroxy-N,N'-dimethylsuccinamide lies in its dual hydroxyl functionalities which enhance solubility and reactivity compared to its analogs, potentially leading to distinct biological interactions and applications.

XLogP3

-2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

176.07970687 g/mol

Monoisotopic Mass

176.07970687 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

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